Human sEH Inhibitory Potency: 4-Phenylbutyl vs. Unsubstituted Phenyl and Phenethyl Analogs
Against recombinant human sEH, 1-cyclohexyl-3-(4-phenylbutyl)urea (Compound 105) exhibits an IC₅₀ of 0.58 μM, representing a 2.4-fold improvement in potency over the parent 1-cyclohexyl-3-phenylurea (Compound 21, IC₅₀ = 1.39 μM), while the phenethyl analog (Compound 36) achieves 0.16 μM [1]. This demonstrates that the 4-phenylbutyl chain provides an intermediate potency that may be advantageous for applications requiring modulated target engagement rather than maximum inhibition.
| Evidence Dimension | Human soluble epoxide hydrolase (HsEH) inhibition – IC₅₀ (μM) |
|---|---|
| Target Compound Data | 0.58 ± 0.03 μM |
| Comparator Or Baseline | Compound 21 (1-cyclohexyl-3-phenylurea): 1.39 ± 0.02 μM; Compound 36 (1-cyclohexyl-3-phenethylurea): 0.16 ± 0.02 μM |
| Quantified Difference | Compound 105 is 2.4-fold more potent than Compound 21, but 3.6-fold less potent than Compound 36 against human sEH |
| Conditions | Recombinant human sEH at 0.26 μM enzyme concentration; assay as described in US 8,815,951, Table 1 |
Why This Matters
The distinct IC₅₀ value defines a specific potency window that differentiates this compound from both weaker (phenyl) and stronger (phenethyl) analogs, allowing researchers to select an inhibitor with a predetermined level of target occupancy.
- [1] Inhibitors of epoxide hydrolases for the treatment of inflammation. US Patent 8,815,951 B2. Table 1. Human sEH IC₅₀ data for Compounds 21, 36, and 105. View Source
